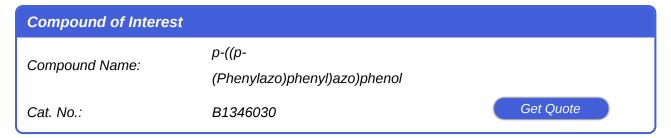


An In-depth Technical Guide to 4-[(4-phenyldiazenylphenyl)diazenylphenol

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IUPAC Name: 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the azo dye 4-[(4-phenyldiazenylphenyl)diazenyl]phenol, commonly known as Disperse Yellow 23. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

4-[(4-phenyldiazenylphenyl)diazenyl]phenol is a double azo dye characterized by the presence of two azo (-N=N-) groups, which are responsible for its yellow color.

Table 1: Physicochemical Properties of 4-[(4-phenyldiazenylphenyl)diazenylphenol



Property	Value	Source
IUPAC Name	4-[(4- phenyldiazenylphenyl)diazenyl]phenol	[1]
Synonyms	p-((p- (Phenylazo)phenyl)azo)phenol , Disperse Yellow 23, C.I. 26070	
CAS Number	6250-23-3	
Molecular Formula	C18H14N4O	
Molecular Weight	302.33 g/mol	
Appearance	Red-light yellow or brown- yellow powder	
Solubility	Soluble in acetone and DMF. Insoluble in water.	
Color in Sulfuric Acid	Purple	

Note: Some reported data in literature refers to the related compound 4-(phenyldiazenyl)phenol (CAS: 1689-82-3), which has a simpler structure. Care should be taken to attribute properties to the correct molecule.

Table 2: Spectroscopic Data for Structurally Similar Azo Dyes

While a complete set of spectra for 4-[(4-phenyldiazenylphenyl)diazenyl]phenol is not readily available in the public domain, the following table provides representative data for closely related azo compounds, which can be used for comparative purposes.



Spectroscopic Technique	Characteristic Data for Similar Azo Dyes	Source
¹H NMR (CDCl₃, ppm)	Aromatic protons typically appear in the range of 6.9-7.9 ppm. The hydroxyl proton (Ar-OH) would appear as a singlet, with its chemical shift dependent on concentration and solvent. For a similar compound, 4-(4-chlorophenyl)diazenyl)phenol, aromatic protons were observed at 6.94 (d), 7.46 (d), 7.83 (d), and 7.88 (d), with the Ar-OH proton at 5.27 (s).	[2]
¹³ C NMR (CDCl₃, ppm)	Aromatic carbons generally resonate between 115 and 160 ppm. For 4-(4-chlorophenyl)diazenyl)phenol, signals were observed at 116, 124, 125, 129, 136, 147, 151, and 158 ppm.	[2]
UV-Vis (λmax)	Azo compounds exhibit characteristic $\pi \to \pi^*$ transitions. For 4-phenylazophenol, a λ max at 347 nm has been reported.	
FTIR (KBr, cm ⁻¹)	Expected characteristic peaks include: O-H stretching (around 3400 cm ⁻¹), aromatic C-H stretching (3000-3100 cm ⁻¹), N=N stretching (around 1400-1450 cm ⁻¹ , often weak), and C=C aromatic stretching (1500-1600 cm ⁻¹). For 4-(4-	[2]



chlorophenyl)diazenyl)phenol, peaks were observed at 3413, 1638, 1617, 1589, 1576, 1477, 1225, 1082, 838, and 724 cm⁻¹.

Experimental Protocols Synthesis of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

The primary method for synthesizing this compound is through the diazotization of 4-(phenyldiazenyl)benzenamine (p-aminoazobenzene) followed by an azo coupling reaction with phenol.

Materials:

- 4-(Phenyldiazenyl)benzenamine (p-aminoazobenzene)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Phenol (C₆H₅OH)
- Sodium hydroxide (NaOH)
- Ice
- Water

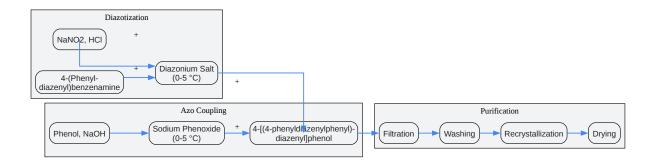
Procedure:

- Diazotization of 4-(Phenyldiazenyl)benzenamine:
 - Dissolve 4-(phenyldiazenyl)benzenamine in a suitable volume of dilute hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.



- Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.
- Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
- Preparation of the Coupling Component:
 - Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
 - Cool this solution to 0-5 °C in an ice bath.
- · Azo Coupling Reaction:
 - Slowly add the cold diazonium salt solution from step 1 to the cold sodium phenoxide solution from step 2 with vigorous stirring.
 - Maintain the temperature below 10 °C during the coupling reaction.
 - A colored precipitate of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol will form.
 - Continue stirring for 1-2 hours to ensure the completion of the reaction.
- Isolation and Purification:
 - Filter the precipitated product.
 - Wash the solid with cold water to remove any unreacted salts and impurities.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
 - Dry the purified product in a vacuum oven.





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Caption: Synthetic workflow for 4-[(4-phenyldiazenylphenyl)diazenyl]phenol.

Biological Activity and Toxicological Profile

The biological activities of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol have not been extensively studied. However, research on related azo dyes provides some insights into their potential biological effects.

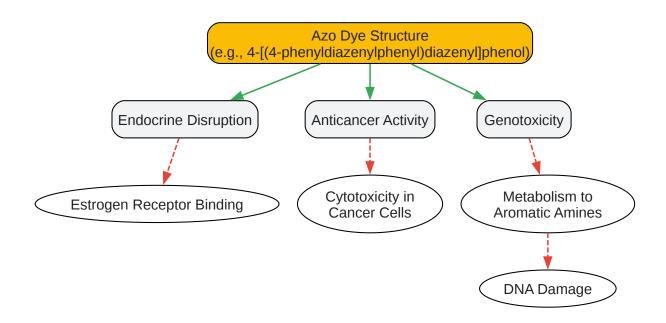
Endocrine Disruption: Several studies have investigated the endocrine-disrupting potential of commercial textile dyes. Some azo dyes have been shown to exhibit anti-estrogenic activity, while most have weak or no estrogenic activity.[3] The mechanism of action for some of these dyes involves competitive binding to the estrogen receptor.[3] Given its structural similarity to other azo dyes, 4-[(4-phenyldiazenylphenyl)diazenyl]phenol may also possess endocrine-disrupting properties, though specific studies are required for confirmation.

Anticancer Activity: Derivatives of azo compounds have been explored for their potential as anticancer agents. For instance, a series of 4-[(halophenyl)diazenyl]phenol derivatives showed anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines.[4][5] Another study demonstrated that a novel Schiff base compound containing a diphenol moiety exhibited



cytotoxic activity against MCF-7 breast cancer cells.[6][7] These findings suggest that the core structure of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol could be a scaffold for the development of new anticancer agents.

Genotoxicity: The genotoxicity of some disperse dyes has been a subject of concern. For example, C.I. Disperse Yellow 3 (a different chemical entity) has shown positive results in multiple genotoxicity test systems.[8] The genotoxicity of azo dyes can be attributed to their metabolic reduction to potentially carcinogenic aromatic amines.[8] The genotoxic potential of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol has not been specifically reported, but it is a relevant area for future investigation.



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Caption: Potential biological activities and mechanisms of azo dyes.

Conclusion

4-[(4-phenyldiazenylphenyl)diazenyl]phenol is a well-known disperse dye with a defined chemical structure and synthesis protocol. While its primary application is in the textile industry, the broader class of azo dyes, including structurally similar compounds, has been shown to



possess interesting and complex biological activities. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this specific compound, which may open new avenues for its application in drug development and other scientific disciplines. The data presented in this guide serves as a foundational resource for such future investigations.

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